molecular formula C10H8ClNO2S B3156592 Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate CAS No. 832739-91-0

Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B3156592
CAS RN: 832739-91-0
M. Wt: 241.69 g/mol
InChI Key: OHIDFXTUQYNDLX-UHFFFAOYSA-N
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Description

“Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2S . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring substituted with an amino group at the 6-position and a chloro group at the 3-position . The carboxylate group is attached to the 2-position of the benzothiophene ring .

Scientific Research Applications

Anti-Inflammatory Properties: Thiophenes have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Anti-Psychotic Activity: Certain thiophene derivatives exhibit anti-psychotic properties, which could be valuable in mental health treatments.

Anti-Arrhythmic Effects: Thiophenes have been investigated for their ability to regulate heart rhythm disturbances (arrhythmias).

Anti-Anxiety Potential: Compounds containing thiophene moieties may have anxiolytic effects, aiding in anxiety management.

Antioxidant Activity: Thiophenes can scavenge free radicals, contributing to their antioxidant properties.

Estrogen Receptor Modulation: Some thiophenes interact with estrogen receptors, potentially influencing hormone-related conditions.

Anti-Microbial and Anti-Fungal Properties: Thiophenes have shown promise as antimicrobial and antifungal agents.

Kinase Inhibition: Certain thiophene derivatives inhibit kinases, which are crucial in cell signaling pathways.

Anti-Cancer Activity: Research suggests that thiophenes may have anti-cancer effects, although further studies are needed.

Commercially Available Drugs Containing Thiophene Nucleus

Several existing drugs incorporate the thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine.

Future Directions

Benzothiophene derivatives, including “Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate”, could be further explored for their potential therapeutic applications . Future research could also focus on developing more efficient synthesis methods for these compounds .

properties

IUPAC Name

methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDFXTUQYNDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210701
Record name Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate

CAS RN

832739-91-0
Record name Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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